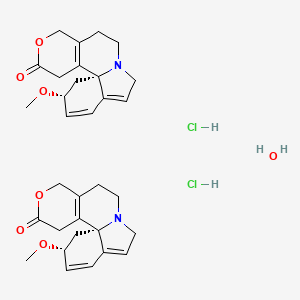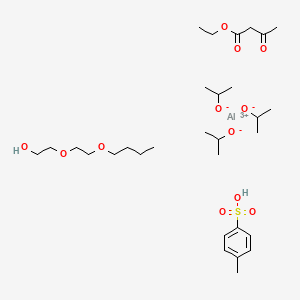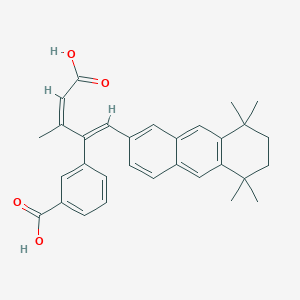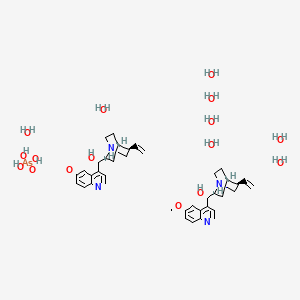
Quinine Arsenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinine Arsenate is a chemical compound that combines the antimalarial properties of quinine with the toxic effects of arsenate Quinine, an alkaloid derived from the bark of the cinchona tree, has been used for centuries to treat malaria Arsenate, on the other hand, is a form of arsenic that can be toxic to living organisms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinine Arsenate typically involves the reaction of quinine with arsenic acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction can be represented as follows:
[ \text{Quinine} + \text{Arsenic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
化学反应分析
Types of Reactions: Quinine Arsenate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinine N-oxide, while reduction could yield dihydroquinine derivatives.
科学研究应用
Quinine Arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Medicine: Explored for its antimalarial properties and potential use in combination therapies for resistant strains of malaria.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of Quinine Arsenate involves multiple pathways:
Antimalarial Activity: Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme and the death of the parasite.
Toxic Effects: Arsenate disrupts cellular processes by inhibiting enzymes involved in energy production and DNA synthesis.
相似化合物的比较
Quinine: An alkaloid with antimalarial properties, but without the toxic effects of arsenate.
Arsenate Compounds: Include arsenic trioxide and arsenic pentoxide, which have different chemical properties and applications.
Uniqueness: Quinine Arsenate is unique due to its combination of antimalarial and toxic properties, making it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
549-59-7 |
|---|---|
分子式 |
C40H67AsN4O16 |
分子量 |
934.9 g/mol |
IUPAC 名称 |
arsoric acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;octahydrate |
InChI |
InChI=1S/2C20H24N2O2.AsH3O4.8H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3,4)5;;;;;;;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H3,2,3,4,5);8*1H2/t2*13-,14-,19-,20+;;;;;;;;;/m00........./s1 |
InChI 键 |
CDTWVNODIPITIB-QLOUZFAJSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



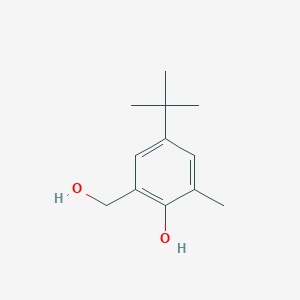





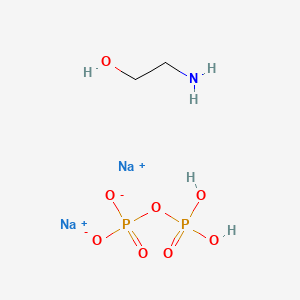
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
